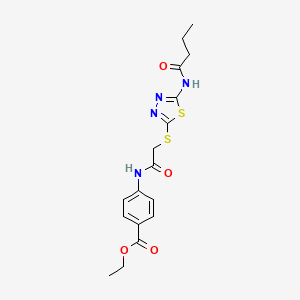

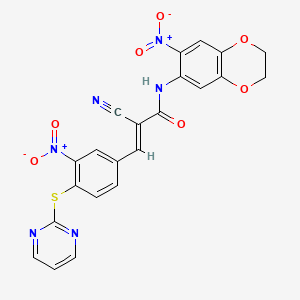

Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” is a chemical compound. It is related to a class of compounds that have been studied for their urease inhibitory activities .

Synthesis Analysis

The synthesis of related compounds involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another synthesis method involves the use of thiosemicarbazide and POCl3 .

Molecular Structure Analysis

While specific structural information for “Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” is not available, a related compound is described as being built up by two main fragments connected by a –S–CH2–CH2–S– bridge .

Chemical Reactions Analysis

The compounds synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide have been evaluated in vitro for their urease inhibitor activities .

Aplicaciones Científicas De Investigación

Supramolecular Structures

Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is linked to research involving hydrogen-bonded supramolecular structures. In a study by Portilla et al. (2007), molecules similar to ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate were linked by hydrogen bonds into various dimensional structures (Portilla et al., 2007).

Insecticidal Applications

This compound is also associated with the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, for insecticidal assessment. A study by Fadda et al. (2017) used a similar compound as a precursor in the synthesis of compounds tested against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Heteroarotinoid Synthesis

Research includes the synthesis of heteroarotinoid derivatives. A study by Sunthankar et al. (1990) described a multistep synthesis procedure for a compound related to ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, demonstrating its potential in various assays compared to standard compounds (Sunthankar et al., 1990).

Gas-phase Pyrolysis in Heterocyclic Synthesis

The compound is relevant in the study of gas-phase pyrolysis for heterocyclic synthesis. Al-Awadi and Elnagdi (1997) explored the gas-phase pyrolysis of compounds similar to ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, providing insights into the synthesis and mechanistic information (Al-Awadi & Elnagdi, 1997).

Synthesis of Pyridine and Pyridazine Derivatives

The compound is involved in the synthesis of pyridine and pyridazine derivatives. Rady and Barsy (2006) researched the reaction of similar compounds to synthesize various derivatives, confirming their chemical structures through analytical and spectral analysis (Rady & Barsy, 2006).

Fungicidal Activity

Its use extends to the synthesis of compounds with potential fungicidal activity. Chen et al. (2000) prepared derivatives of compounds related to ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, evaluating their fungicidal activity against rice sheath blight (Chen et al., 2000).

Synthesis of New Quinazolines as Antimicrobial Agents

This compound is also involved in the synthesis of new quinazolines as potential antimicrobial agents. Desai et al. (2007) synthesized derivatives that were screened for antibacterial and antifungal activities (Desai et al., 2007).

Mecanismo De Acción

Direcciones Futuras

The future directions for research into this class of compounds could involve further evaluation of their urease inhibitory activities . Additionally, the 1,3,4-thiadiazole scaffold has been studied for a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Propiedades

IUPAC Name |

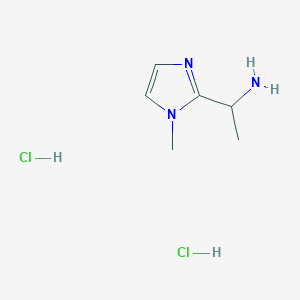

ethyl 4-[[2-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-3-5-13(22)19-16-20-21-17(27-16)26-10-14(23)18-12-8-6-11(7-9-12)15(24)25-4-2/h6-9H,3-5,10H2,1-2H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZXXWCMSATARK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

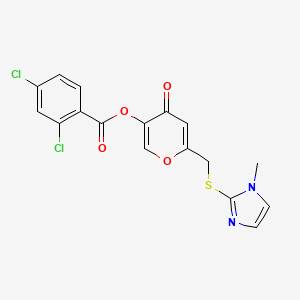

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)

![5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2672337.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2672343.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2672346.png)